Pirogalloli e derivati
Pyrogallols and their derivatives are a class of trihydroxybenzenes with versatile applications across various fields due to their unique chemical structures and properties. These compounds exhibit strong reducing power, which makes them highly reactive in many chemical processes.
In the field of pharmaceuticals, pyrogallols and their derivatives are known for their antioxidant and anti-inflammatory activities. They are often used as intermediates in the synthesis of drugs with analgesic, antipyretic, and anti-inflammatory properties. Additionally, these compounds possess potential applications in anticancer therapy due to their ability to induce cell cycle arrest and apoptosis.
In organic chemistry, pyrogallols serve as versatile building blocks for synthesizing complex molecules through various reaction pathways such as coupling reactions, oxidation-reduction processes, and condensation reactions. Their hydroxyl groups can be selectively modified to introduce different functional groups, enabling the creation of a wide range of derivatives with tailored properties.
Furthermore, these compounds find applications in materials science, particularly in the preparation of nanomaterials and conductive polymers, where their unique electronic and structural characteristics play critical roles. Pyrogallols also exhibit interesting photophysical properties, making them valuable for use in photochemical processes and sensors.
Overall, pyrogallols and their derivatives represent a diverse and promising class of compounds with significant potential across multiple industries due to their multifunctional nature and broad applicability.

Struttura | Nome chimico | CAS | MF |
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5-Methylpyrogallol | 609-25-6 | C7H8O3 |
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Tyrphostin 51 | 122520-90-5 | C13H8N4O3 |
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Tyrphostin 25 | 118409-58-8 | C10H6N2O3 |
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1,2-Benzenedicarboxaldehyde,3,4,5-trihydroxy-6-methyl- | 483-53-4 | C9H8O5 |
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Benzonitrile, 3,4,5-trihydroxy- | 38897-26-6 | C7H5NO3 |
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Benzamide,N,3,4,5-tetrahydroxy- | 69839-82-3 | C7H7NO5 |
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| 79490-80-5 | C7H10INO3 |
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| 7303-36-8 | C6H8ClNO3 |
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5-Bromobenzene-1,2,3-triol | 16492-75-4 | C6H5BrO3 |
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3,4,5-Trihydroxybenzaldehyde | 13677-79-7 | C7H6O4 |
Letteratura correlata
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
Fornitori consigliati
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钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises
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Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
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Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
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Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
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Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
Prodotti consigliati
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(2R)-3-methylbutan-2-ol Cas No: 1572-93-6
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